molecular formula C14H10N4 B5100890 2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole

2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole

Cat. No.: B5100890
M. Wt: 234.26 g/mol
InChI Key: LVEUZZQSNIHVBU-UHFFFAOYSA-N
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Description

2-Phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring due to the structural similarities . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been extensively studied . A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently . The mechanism of the key oxidative N–N bond formation was investigated using an intramolecular competition reaction .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . This means that they have the same number of valence electrons and hence similar chemical properties. The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold was first reported in 1909 .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . It has been used as a possible surrogate of the purine ring . In addition, the metal-chelating properties of the triazolo[1,5-a]pyrimidine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .

Properties

IUPAC Name

2-phenyl-1H-[1,2,4]triazolo[1,5-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10(7-3-1)13-16-14-15-11-8-4-5-9-12(11)18(14)17-13/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEUZZQSNIHVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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